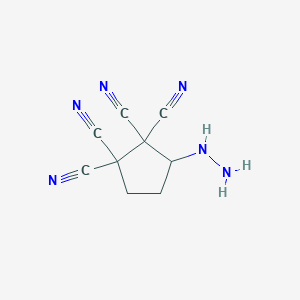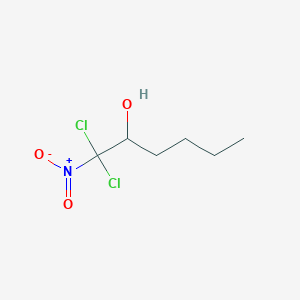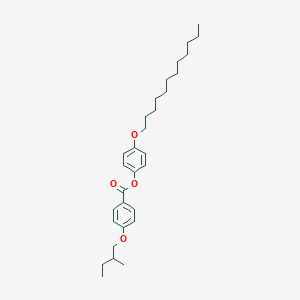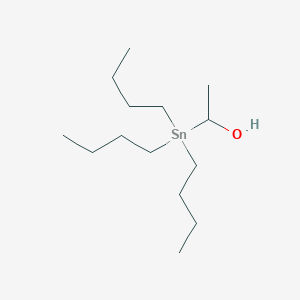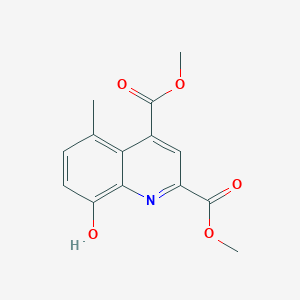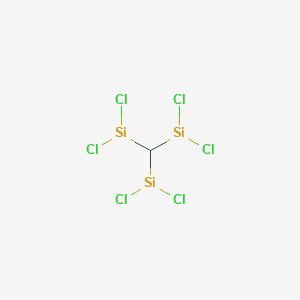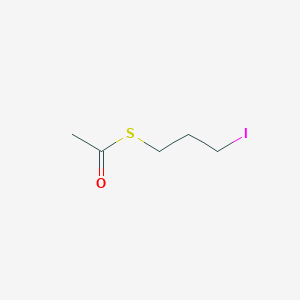
S-(3-iodopropyl) ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(3-iodopropyl) ethanethioate: is an organic compound with the molecular formula C5H9IOS. It is a thioester derivative, where the ethanethioate group is bonded to a 3-iodopropyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(3-iodopropyl) ethanethioate typically involves the reaction of ethanethioic acid with 1,3-diiodopropane in the presence of a base such as potassium thioacetate. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of ethanethioic acid attacks the carbon atom bonded to iodine in 1,3-diiodopropane, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: S-(3-iodopropyl) ethanethioate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the 3-iodopropyl chain can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Oxidation Reactions: The thioester group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The thioester group can be reduced to form thiols or thioethers.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: New compounds with different functional groups replacing the iodine atom.
Oxidation Reactions: Sulfoxides or sulfones.
Reduction Reactions: Thiols or thioethers.
Scientific Research Applications
Chemistry: S-(3-iodopropyl) ethanethioate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various sulfur-containing compounds, which are valuable intermediates in the production of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of thioester compounds on cellular processes. It is also employed in the development of molecular probes for imaging and diagnostic applications .
Medicine: It is investigated for its ability to modulate biological pathways and its potential as a therapeutic agent .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of advanced materials with unique properties .
Mechanism of Action
The mechanism of action of S-(3-iodopropyl) ethanethioate involves its interaction with specific molecular targets. The thioester group can undergo hydrolysis to release ethanethioic acid and 3-iodopropanol, which can further interact with cellular components. The iodine atom in the 3-iodopropyl chain can participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes .
Comparison with Similar Compounds
S-Propyl ethanethioate: Similar in structure but with a propyl group instead of a 3-iodopropyl chain.
S-(3-Hydroxypropyl) ethanethioate: Contains a hydroxy group instead of an iodine atom in the 3-position.
Uniqueness: The iodine atom enhances the compound’s ability to participate in halogen bonding and substitution reactions, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
152630-63-2 |
|---|---|
Molecular Formula |
C5H9IOS |
Molecular Weight |
244.10 g/mol |
IUPAC Name |
S-(3-iodopropyl) ethanethioate |
InChI |
InChI=1S/C5H9IOS/c1-5(7)8-4-2-3-6/h2-4H2,1H3 |
InChI Key |
BOOVMOGPBBCODL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


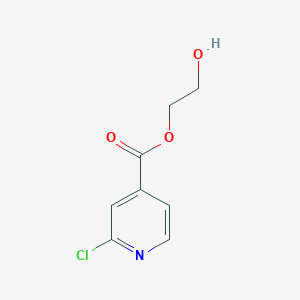
![3,4-Bis[2-ethoxy(oxo)acetamido]benzoic acid](/img/structure/B12546656.png)
![2-Bromo-4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-one](/img/structure/B12546661.png)

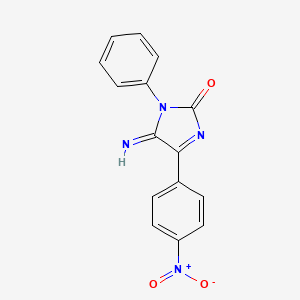
![2-({[3,5-Bis(trifluoromethyl)phenyl]methoxy}methyl)-2-phenylpiperidine](/img/structure/B12546671.png)
![Acetamide, 2,2,2-trifluoro-N-[(1R)-2-methyl-1-phenylpropyl]-](/img/structure/B12546676.png)
